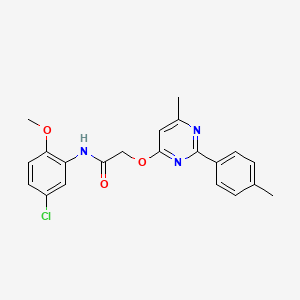

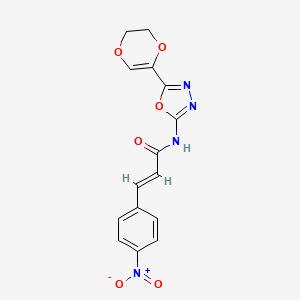

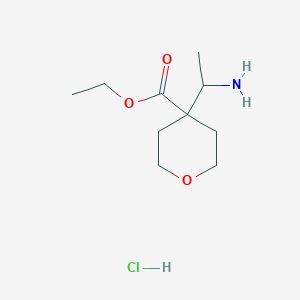

![molecular formula C19H18N2O3 B2518000 Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1206992-40-6](/img/structure/B2518000.png)

Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry, dyes for liquid crystal displays, and as fluorophores in biochemical applications. Quinoline derivatives are synthesized through various methods and have been studied for their potential in different fields, including antiallergy agents, fluorescent labeling reagents, and as intermediates for pharmaceuticals .

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions, condensation with various esters, and reactions with aminobenzoic acids. For instance, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates are synthesized by cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester . Similarly, 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives are obtained by condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates . The synthesis of this compound would likely involve similar strategies, utilizing ethoxy groups and aminobenzoic acid derivatives.

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures, often with substitutions at various positions on the quinoline ring. The presence of substituents like ethoxy and methoxy groups can significantly influence the molecular properties and potential applications of these compounds. For example, the presence of a carboxylic acid moiety at the 2 position is suggested to afford optimal potency for antiallergy activity . The molecular structure of this compound would include an ethoxy group and an amino group, which could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, including cyclization, hydrolysis, and condensation. For example, 4-(2-carboxyphenylamino)-2-methylquinoline undergoes cyclization in concentrated sulfuric acid . The synthesis of quinoline derivatives from arylmethyl azides via a domino process involves an acid-promoted rearrangement to give an N-aryl iminium ion . These reactions are crucial for the functionalization and diversification of quinoline compounds, which would be relevant for the synthesis and further reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of ethoxy and methoxy groups can enhance the solubility and absorption of these compounds . Quinoline derivatives are known to exhibit strong fluorescence, which is valuable for applications in fluorescent labeling . The stability of these compounds under various conditions, such as heat and light, is also an important characteristic, especially for their use in biomedical analysis . The specific properties of this compound would depend on its precise molecular structure and substituents.

科学的研究の応用

Synthesis and Transformations

Quinoline derivatives, including those similar to Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate, are known for their efficient fluorescence and have been widely utilized in biochemistry and medicine for studying various biological systems. These compounds are also being explored as potential antioxidants and radioprotectors due to their promising chemical properties (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Activity

Research into quinoline derivatives has shown potential in the development of antimicrobial agents. For example, novel quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their in vitro antituberculosis activity, demonstrating the versatility of quinoline-related compounds in addressing infectious diseases (Jaso et al., 2005).

Anticancer Potential

Quinoline derivatives have been studied for their cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents. Certain novel quinoxalines have shown promising antimicrobial activity in vitro, highlighting the therapeutic possibilities of these compounds in cancer treatment (Refaat et al., 2004).

Molecular Docking and Enzyme Inhibition

The study of quinoline derivatives extends to their application in molecular docking and enzyme inhibition. For instance, compounds structurally related to this compound have been investigated for their potential as inhibitors of Hepatitis B Virus replication, showcasing the utility of these compounds in antiviral research (Kovalenko et al., 2020).

Corrosion Inhibition

Quinoline derivatives are also being explored for their application in corrosion inhibition. This includes the development of novel quinoline-based green corrosion inhibitors for mild steel in acidic mediums, demonstrating the compounds' potential in industrial applications to protect against corrosion (Singh et al., 2016).

特性

IUPAC Name |

methyl 4-(2-ethoxyanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-24-18-11-7-6-10-15(18)21-16-12-17(19(22)23-2)20-14-9-5-4-8-13(14)16/h4-12H,3H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHFDFDBMBFTAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=CC(=NC3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

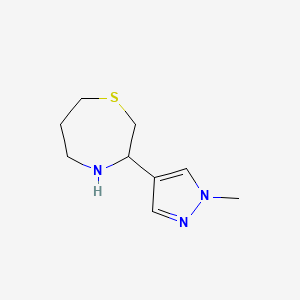

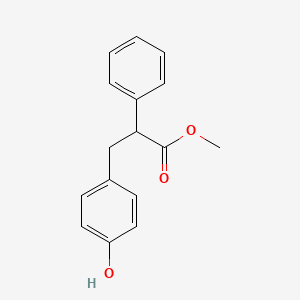

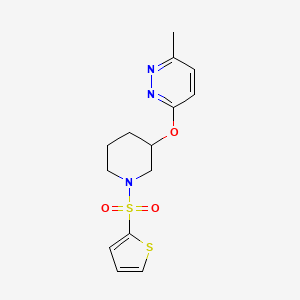

![2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2517918.png)

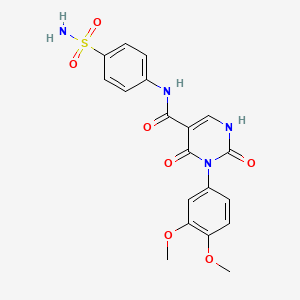

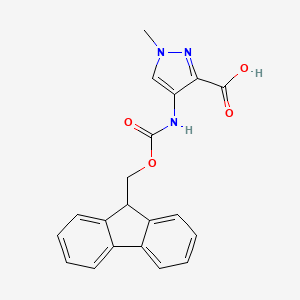

![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)

amino}ethyl)acetamide](/img/structure/B2517928.png)

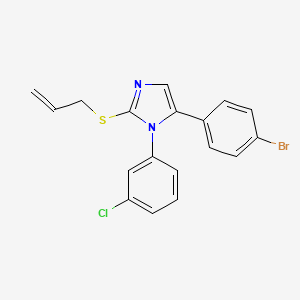

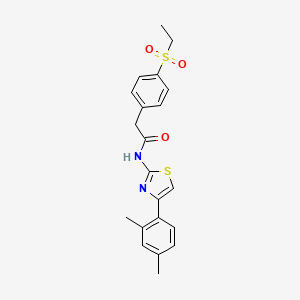

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)